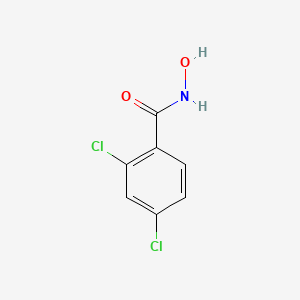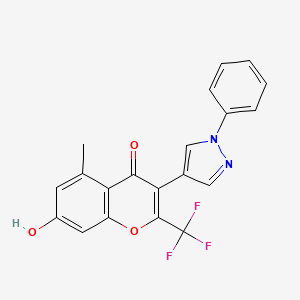![molecular formula C18H16O4 B11995667 (E)-3,5-dimethylphenyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B11995667.png)
(E)-3,5-dimethylphenyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethylphenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,5-dimethylphenyl group and a 1,3-benzodioxol-5-yl group connected through a propenoate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethylphenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate typically involves the esterification of 3,5-dimethylphenol with (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethylphenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-dimethylphenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,5-dimethylphenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate exerts its effects involves interactions with various molecular targets and pathways. The compound may interact with enzymes or receptors, leading to modulation of biological processes. For example, its antioxidant activity may involve scavenging of free radicals and inhibition of oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethylphenyl acetate
- 3,5-dimethylphenyl benzoate
- 3,5-dimethylphenyl (2E)-3-(4-methoxyphenyl)-2-propenoate
Uniqueness
Compared to similar compounds, 3,5-dimethylphenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate is unique due to the presence of the 1,3-benzodioxol-5-yl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H16O4 |
|---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
(3,5-dimethylphenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C18H16O4/c1-12-7-13(2)9-15(8-12)22-18(19)6-4-14-3-5-16-17(10-14)21-11-20-16/h3-10H,11H2,1-2H3/b6-4+ |
InChI Key |
OYVAZQKQXWOCGW-GQCTYLIASA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C=CC2=CC3=C(C=C2)OCO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Bromo-5-cyclohexyl-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11995593.png)
![3-{[(E)-(4-cyanophenyl)methylidene]amino}benzamide](/img/structure/B11995603.png)

![5-(4-methylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995605.png)
![4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide](/img/structure/B11995611.png)
![7,9-Dichloro-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11995619.png)
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11995624.png)




![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995651.png)
![2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]-](/img/structure/B11995659.png)
